molecular formula C19H18F3N3O4 B4071612 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No. B4071612
M. Wt: 409.4 g/mol
InChI Key: RCYWGFOJTXNSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, also known as MNTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNTFM is a piperazine derivative that possesses unique chemical properties, which make it an attractive candidate for various research applications. In

Mechanism of Action

The exact mechanism of action of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed that 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine exerts its therapeutic effects by interacting with various cellular targets. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the regulation of inflammation and cell proliferation. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and neurodegenerative disorders. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been found to have a potent vasodilatory effect, which can help to improve blood flow and reduce blood pressure.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine also possesses unique chemical properties that make it an attractive candidate for various research applications. However, there are also some limitations associated with the use of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine in lab experiments. For example, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has low solubility in water, which can make it difficult to work with. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has not been extensively studied for its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine. One potential area of research is the development of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the investigation of the mechanism of action of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine. Additionally, further studies are needed to determine the safety and toxicity of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, which can help to inform its potential therapeutic applications. Overall, the unique chemical properties and potential therapeutic applications of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine make it an attractive candidate for further research.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has also been found to be effective against various types of cancer, including breast, lung, and colon cancer. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been shown to have a potent inhibitory effect on the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-29-15-5-2-13(3-6-15)18(26)24-10-8-23(9-11-24)17-7-4-14(25(27)28)12-16(17)19(20,21)22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWGFOJTXNSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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